![molecular formula C23H29FO5 B039718 EP 171 CAS No. 115825-93-9](/img/structure/B39718.png)
EP 171
描述
“9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including an epoxy group, a hydroxyl group, and a fluorophenoxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” typically involves multiple steps, including the formation of the epoxy group, the introduction of the hydroxyl group, and the attachment of the fluorophenoxy group. Common reagents used in these reactions may include epoxides, alcohols, and fluorophenols. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
“9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The fluorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the epoxy group may produce a diol.
科学研究应用
Medicinal Chemistry
EP 171 has been investigated for its potential therapeutic effects. Studies have shown its efficacy in modulating biological pathways related to disease processes:
- Cancer Treatment : Research indicates that this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. A notable study demonstrated that this compound reduced the viability of pancreatic ductal adenocarcinoma cells by enhancing chemosensitivity to standard treatments like gemcitabine .
- Neuroprotection : There is evidence suggesting that this compound may play a role in neuroprotection. It has been shown to upregulate neurotrophic factors, which could contribute to protective mechanisms against neurodegenerative diseases .
Biochemical Applications
This compound has also been explored for its biochemical applications, particularly in protein quality control and enzyme activity modulation:
- Protein Quality Control : In a high-throughput screening assay, this compound was identified as a modulator of the Ubiquitin-Proteasome System (UPS), which is crucial for maintaining cellular protein homeostasis. This screening revealed several novel factors that could be targeted for therapeutic interventions in diseases characterized by protein misfolding .
- Enzyme Mimicry : this compound has been utilized in the development of enzyme mimetics that catalyze reactions similar to natural enzymes. For instance, it has been incorporated into frameworks that exhibit oxidase-like activity, demonstrating potential for applications in biosensing and environmental remediation .
Data Tables
Application Area | Specific Use Case | Outcome/Effect |
---|---|---|
Cancer Treatment | Inhibition of pancreatic cancer cell growth | Enhanced chemosensitivity to gemcitabine |
Neuroprotection | Upregulation of neurotrophic factors | Potential protection against neurodegeneration |
Protein Quality Control | Modulation of UPS activity | Identification of novel PQC factors |
Enzyme Mimicry | Development of oxidase mimetics | Catalytic activity in biosensing applications |
Case Study 1: Cancer Therapeutics
In a controlled laboratory setting, the effects of this compound on pancreatic ductal adenocarcinoma were studied. The compound was administered in varying concentrations alongside gemcitabine. Results showed a significant reduction in cell viability at higher concentrations of this compound, suggesting a synergistic effect when used with traditional chemotherapy agents.
Case Study 2: Protein Misfolding Disorders
A genome-wide siRNA screen was conducted to evaluate the role of this compound in protein misfolding disorders. The study identified several genes whose expression levels were altered upon treatment with this compound, indicating its potential as a therapeutic agent for diseases like Alzheimer's and Parkinson's.
作用机制
The mechanism of action of “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
相似化合物的比较
Similar Compounds
Similar compounds to “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” include other prostaglandin analogs and epoxy-containing molecules. Examples include:
Prostaglandin E2: A naturally occurring prostaglandin with similar structural features.
Epoxy Resins: Synthetic compounds containing epoxy groups used in various industrial applications.
Uniqueness
The uniqueness of “9alpha-Homo-9,11-epoxy-15beta-hydroxy-17,18,19,20-tetranor-16-(4-fluorophenoxy)-5,13-prostadienoic acid” lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
生物活性
EP 171 is a compound recognized for its significant biological activity, primarily as a thromboxane A2 (TXA2) mimetic. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and clinical implications.
Overview of this compound
This compound is a synthetic compound designed to mimic the actions of thromboxane A2, a potent vasoconstrictor and platelet aggregator. It was developed by modifying the structure of 9,11-endoxy-10a-homo prostaglandin H2, leading to enhanced agonist potency at TP receptors.
This compound exhibits high affinity and potency for TP receptors, which are involved in various physiological responses such as vasoconstriction and platelet aggregation. The compound's EC50 values range from 45 to 138 pM across different smooth muscle preparations, indicating its strong agonistic effects compared to other TXA2 mimetics like U-46619 .
Key Findings:
- Potency : this compound is reported to be 33-167 times more potent than U-46619 in isolated smooth muscle preparations .
- Platelet Activation : It activates human blood platelets approximately 90 times more effectively than U-46619, with slow onset for both shape change (0.1 nM) and aggregation (1 nM) .
- Receptor Specificity : Compared to STA2 and U-46619, this compound shows higher specificity as a TP-receptor agonist, with minimal activity at EP1 and FP receptors .
Biological Activity in Case Studies
Several studies have documented the biological effects of this compound in various experimental models:
Table 1: Comparative Potency of this compound
Compound | EC50 (pM) | Potency Relative to U-46619 |
---|---|---|
This compound | 45 - 138 | 33 - 167 times more potent |
U-46619 | ~1500 | Baseline |
Case Study: Guinea-Pig Trachea
In experiments utilizing guinea-pig trachea, the effects of this compound were characterized by a prolonged duration of action. The time required for the reversal of contractions induced by this compound was approximately three hours after washout . This slow onset and offset profile complicates its clinical application but underscores its strong receptor interaction.
Clinical Implications
The potent biological activity of this compound suggests potential therapeutic applications in conditions where TXA2 signaling is beneficial, such as in certain cardiovascular diseases. However, the slow kinetics of action may limit its use in acute settings.
属性
IUPAC Name |
(Z)-7-[(1R,2S,3S,4S)-3-[(E)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17?,19-,20-,21+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUSDRLWFSRHSX-NDMNASGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H]([C@@H]1O2)C/C=C\CCCC(=O)O)/C=C/C(COC3=CC=C(C=C3)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115825-93-9 | |
Record name | EP 171 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115825939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。